An In-depth Technical Guide to 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde: Properties, Synthesis, and Synthetic Utility
An In-depth Technical Guide to 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde: Properties, Synthesis, and Synthetic Utility
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to engage in a variety of chemical transformations make it an invaluable building block for the synthesis of complex molecular architectures. This guide focuses on a particularly versatile, yet sparsely documented, member of this family: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde .
This molecule is a densely functionalized pyridine ring, offering four distinct points for chemical modification: a reactive aldehyde, and three different halogen atoms—chloro, fluoro, and iodo—each with its own characteristic reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its vast potential as a building block for researchers, scientists, and drug development professionals. Due to the limited publicly available data on this specific compound, this guide will leverage established principles of pyridine chemistry and draw upon data from close structural analogs to provide predictive insights into its behavior and utility.
Molecular Structure and Physicochemical Properties
The strategic placement of electron-withdrawing halogens and an aldehyde group on the pyridine ring renders 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde an electron-deficient system, which is key to its reactivity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde |
| CAS Number | 1261439-65-8 |
| Molecular Formula | C₆H₂ClFINO |
| Molecular Weight | 285.44 g/mol |
| PubChem CID | 137952298 |
Table 2: Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally similar compounds, such as 2-chloro-4-iodopyridine-3-carbaldehyde and 2-chloro-5-fluoro-4-iodopyridine.[4][5][6]
| Property | Predicted Value | Notes |
| Physical Form | Crystalline solid | Analogs are typically solids at room temperature.[5] |
| Melting Point | > 90 °C | Based on the melting point of 2-chloro-4-iodopyridine-3-carbaldehyde (88-89 °C). The additional fluorine may increase crystal lattice energy.[5] |
| Boiling Point | > 330 °C | Extrapolated from the boiling point of 2-chloro-4-iodopyridine-3-carbaldehyde (326.6 °C).[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water. | Typical for halogenated aromatic compounds. |
| pKa (of protonated pyridine) | < 1 | The cumulative electron-withdrawing effect of the four substituents will significantly reduce the basicity of the pyridine nitrogen. |
Synthesis and Handling
Proposed Synthetic Workflow
Caption: Proposed synthetic route via directed ortho-metalation and formylation.
Step-by-Step Protocol: Directed Ortho-metalation and Formylation
Causality: This method is chosen because the chlorine at C2 and fluorine at C3 are strong directing groups for metalation at the C4 position. The use of a strong, non-nucleophilic base at low temperatures allows for regioselective deprotonation without significant side reactions.
-
Preparation: To a solution of 2-chloro-3-fluoro-5-iodopyridine in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Formylation: Add N,N-dimethylformamide (DMF) or ethyl formate to the reaction mixture. Continue stirring at -78 °C for an additional 2-3 hours.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Handling and Storage
Based on safety data for analogous compounds, 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde should be handled with care.[4][5][6]
-
Hazards: Likely to be harmful if swallowed and cause skin and eye irritation.
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place, away from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation of the aldehyde functionality.
Predicted Reactivity and Synthetic Utility
The true value of this compound lies in its capacity for sequential and regioselective transformations, allowing for the systematic construction of complex molecules.
Caption: Key reactive sites and potential transformations of the title compound.
A. Reactions at the Aldehyde Group (C4)
The aldehyde is a versatile handle for introducing a wide array of functional groups. Its reactivity is typical of aromatic aldehydes.[8]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: A powerful method to form C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to yield the corresponding amine.
-
Wittig Reaction: Allows for the formation of a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide.
B. Reactions at the Iodine (C5): Cross-Coupling Chemistry
The carbon-iodine bond is the most reactive of the three C-X bonds towards oxidative addition with transition metal catalysts. This makes the C5 position ideal for introducing new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-pyridine linkage. This is one of the most robust and widely used cross-coupling reactions.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at the C5 position.
Protocol: Suzuki-Miyaura Cross-Coupling
Causality: This protocol is a standard, reliable method for C-C bond formation. The choice of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base is critical for an efficient catalytic cycle. The C-I bond is selectively activated over the C-Cl bond under these conditions.
-
Setup: In a reaction vial, combine 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde, the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent and Degassing: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.
C. Reactions at the Chlorine (C2): Nucleophilic Aromatic Substitution (SNAr)
The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent halogen. The C-Cl bond is generally more susceptible to SNAr than the C-F bond in many heterocyclic systems, though relative reactivity can be substrate-dependent.[9]
-
Typical Nucleophiles: Alkoxides (e.g., NaOMe), amines (e.g., pyrrolidine), and thiols (e.g., NaSMe) can displace the chloride to introduce new functional groups.
-
Selectivity: SNAr at C2 can often be performed selectively in the presence of the C5-iodo group, which is more prone to cross-coupling.
Predicted Spectroscopic Characterization
Understanding the expected spectroscopic signature is crucial for reaction monitoring and product confirmation. The predictions below are based on general principles of NMR spectroscopy for substituted pyridines.[10][11][12]
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.
-
Pyridine Proton (H6): The single proton on the ring at the C6 position is expected to be a singlet or a very fine doublet (due to long-range coupling with fluorine) in the aromatic region, likely δ 8.5-9.0 ppm. Its downfield shift is due to the deshielding effects of the adjacent nitrogen and iodine atoms.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected around δ 185-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons bearing halogens will show characteristic splitting patterns due to C-F coupling and will be significantly shifted.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Applications in Research and Development
The multi-functional nature of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde makes it an exceptionally valuable building block for generating libraries of complex molecules for screening in drug discovery and agrochemical research.[1][13][14]
Caption: Logical workflow for library synthesis using the title compound.
By employing a sequential reaction strategy—for instance, a Suzuki coupling at C5, followed by reductive amination at C4, and finally an SNAr at C2—a researcher can rapidly generate a three-dimensional library of compounds from a single, highly-functionalized starting material. This approach is highly efficient for exploring structure-activity relationships (SAR) in lead optimization campaigns.
Conclusion
2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde represents a powerful and versatile tool for the modern synthetic chemist. While direct experimental data remains limited, a thorough analysis of its structure and comparison with known analogs reveals a predictable and highly useful reactivity profile. Its four distinct functional handles can be addressed with high selectivity, enabling the efficient and systematic synthesis of complex, polysubstituted pyridine derivatives. As the demand for novel chemical entities in pharmaceutical and materials science continues to grow, such densely functionalized building blocks will undoubtedly play a crucial role in accelerating discovery and innovation.
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